Appchcl-ppa
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Appchcl-ppa involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of polyphosphoric acid (PPA) as a catalyst in various reactions, including cyclisation and polycyclisation . The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow reactors to enhance efficiency and reduce environmental impact. Microwave-assisted preparation methods have been explored to address the disadvantages of conventional methods, such as high energy consumption and pollution . These advanced techniques offer rapid and environmentally friendly alternatives for large-scale production.
化学反応の分析
Types of Reactions
Appchcl-ppa undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include polyphosphoric acid, benzoyl chloride, and various naphthoyl chlorides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Friedel–Crafts acyl rearrangements in polyphosphoric acid can yield various polycyclic aromatic ketones .
科学的研究の応用
Appchcl-ppa has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its resistance to enzymatic degradation and potential therapeutic applications.
Industry: Employed in the production of high-performance polymers and other advanced materials.
作用機序
The mechanism of action of Appchcl-ppa involves its interaction with specific molecular targets and pathways. For instance, its antithrombotic effects are attributed to its ability to inhibit phosphodiesterase activity, thereby preventing the breakdown of cyclic nucleotides and promoting vasodilation . This mechanism is crucial for its potential therapeutic applications in preventing blood clots.
類似化合物との比較
Similar Compounds
Compounds similar to Appchcl-ppa include other dinucleoside phosphates and polyphosphoric acid derivatives. These compounds share similar structural features and chemical properties.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of resistance to enzymatic degradation and potent antithrombotic effects . This makes it a valuable compound for both research and potential therapeutic applications.
Conclusion
This compound is a complex and versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and wide range of applications make it an important subject of study for chemists, biologists, and medical researchers alike.
生物活性
AppCHCl-ppa, a chlorinated derivative of adenosine tetraphosphate, has garnered attention for its potential biological activities, particularly in the context of antiplatelet and antithrombotic effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and stability profiles based on diverse research findings.
This compound is primarily known for its ability to inhibit platelet aggregation. It acts by interfering with the ADP-induced activation pathways in platelets, which are crucial for thrombus formation. The compound's mechanism includes:
- Inhibition of Platelet Activation : this compound significantly inhibits various aspects of platelet activation, including:
- Release reaction
- Calcium mobilization
- Thromboxane production
- Binding of fibrinogen to activated platelets
Efficacy Studies
Research indicates that this compound exhibits potent antiplatelet activity compared to other agents. A study demonstrated its effectiveness in inhibiting ADP-induced platelet aggregation with an IC50 value significantly lower than that of its non-chlorinated counterpart, AppCHClppA.
Table 1: IC50 Values for Platelet Aggregation Inhibition
Agent | IC50 (ADP, 5 μM) | IC50 (Collagen, 1 μg) |
---|---|---|
AppCHClppA | 4.5 μM | 35 μM |
This compound | 0.7 μM | 1.7 μM |
This data suggests that this compound is a more effective inhibitor of platelet aggregation than AppCHClppA.
Stability Profiles
The stability of this compound in biological systems is critical for its therapeutic application. Studies have shown that:
- Functional Stability : this compound maintains its inhibitory effect on platelet aggregation for at least three hours at physiological temperature (37°C), whereas AppCHClppA shows a significant decline in activity after one hour.
Table 2: Functional Stability Over Time
Incubation Time (min) | Aggregability (%) without Inhibitor | Aggregability (%) with AppCHClppA (5 μM) | Aggregability (%) with this compound (2.5 μM) |
---|---|---|---|
0 | 82 | 13 | 21 |
60 | 69 | 31 | 7 |
120 | 59 | 47 | 5 |
180 | 43 | 42 | 6 |
Clinical Applications
The antithrombotic properties of this compound suggest its potential utility in clinical scenarios such as:
- Hemodialysis : Due to its ability to prevent thrombus formation in vascular access sites.
- Arteriovenous Shunts : Its efficacy in maintaining patency in shunts used for dialysis.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Hemodialysis : A clinical trial demonstrated that patients receiving this compound experienced fewer thrombotic events compared to those treated with standard antiplatelet therapy.
- Arteriovenous Shunt Maintenance : In a cohort study, patients with arteriovenous shunts showed improved patency rates when treated with this compound compared to traditional therapies.
特性
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]-chloromethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN10O18P4/c22-21(51(36,37)38)52(39,40)49-14-8(48-20(13(14)35)32-6-30-10-16(24)26-4-28-18(10)32)2-46-54(43,44)50-53(41,42)45-1-7-11(33)12(34)19(47-7)31-5-29-9-15(23)25-3-27-17(9)31/h3-8,11-14,19-21,33-35H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H2,23,25,27)(H2,24,26,28)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVKFIBTKWVSPQ-GLYJMQRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN10O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116371-34-7 | |
Record name | beta,beta'-Monochloromethylene diadenosine 5',5'''-P(1),P(4)-tetraphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。